Bisandrographolide C
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Overview
Description
Bisandrographolide C is an unusual dimer of ent-labdane diterpenoid isolated and identified from the plant Andrographis paniculata . This compound is known for its ability to activate transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV3, and protect cardiomyocytes from hypoxia-reoxygenation injury .
Preparation Methods
Bisandrographolide C is primarily isolated from Andrographis paniculata. The extraction process involves the use of solvents to separate the compound from the plant material. The compound is then purified using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is mainly obtained through natural extraction.
Chemical Reactions Analysis
Bisandrographolide C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bisandrographolide C has a wide range of scientific research applications, including:
Mechanism of Action
Bisandrographolide C exerts its effects by activating TRPV1 and TRPV3 channels with dissociation constants (Kd) of 289 and 341 μM, respectively . These channels are involved in various physiological processes, including pain sensation, temperature regulation, and inflammation. By activating these channels, this compound helps protect cardiomyocytes from hypoxia-reoxygenation injury .
Comparison with Similar Compounds
Bisandrographolide C is similar to other compounds isolated from Andrographis paniculata, such as:
Andrographolide: Known for its anti-inflammatory, antioxidant, and anticancer properties.
Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.
14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective properties.
What sets this compound apart is its unique ability to activate TRPV1 and TRPV3 channels and protect cardiomyocytes from hypoxia-reoxygenation injury .
Properties
Molecular Formula |
C40H56O8 |
---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
(2S)-4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30+,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 |
InChI Key |
WQHWOZANSOUSAY-MHFFCXQSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC([C@@H]3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Origin of Product |
United States |
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